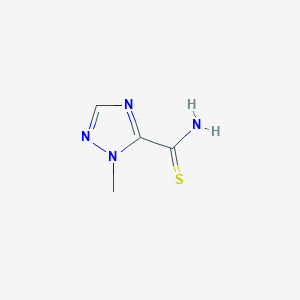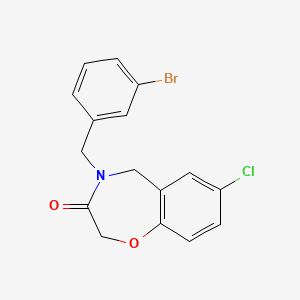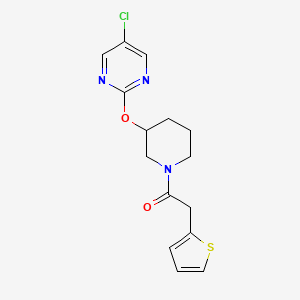![molecular formula C16H18N4O2 B2599217 3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea CAS No. 2097902-75-3](/img/structure/B2599217.png)
3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea is a complex organic compound that features a bipyridine moiety and an oxan-4-yl group linked through a urea functional group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions .
Mecanismo De Acción
Target of Action
Bipyridine compounds are known to be starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Urea derivatives have been shown to have strong cytokinin activity
Mode of Action
Bipyridine compounds are known to strongly coordinate with metal centers , and urea derivatives have been shown to bind specifically to the same site at cytokinin-binding protein . These could potentially be part of the mode of action for this compound.
Biochemical Pathways
Without specific studies on “3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea”, it’s difficult to determine the exact biochemical pathways this compound affects. Given the known properties of bipyridine and urea derivatives, it’s possible that this compound could affect pathways related to metal ion homeostasis or cytokinin signaling .
Pharmacokinetics
Studies on similar compounds suggest that factors such as solubility, stability, and molecular size could influence its bioavailability .
Result of Action
Based on the known effects of bipyridine and urea derivatives, it’s possible that this compound could have effects related to metal ion coordination or cytokinin signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea typically involves the coupling of a bipyridine derivative with an oxan-4-yl isocyanate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by transition metal complexes such as palladium or nickel .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling. These methods are scalable and provide high yields under optimized conditions. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can yield amines .
Aplicaciones Científicas De Investigación
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea is unique due to the presence of the oxan-4-yl group, which can impart additional steric and electronic properties to the compound. This can enhance its binding affinity and specificity in coordination chemistry and biological applications .
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-5-9-22-10-6-13)20-14-1-2-15(18-11-14)12-3-7-17-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWNCAFVBGMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2599134.png)



![2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2599142.png)
![2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2599144.png)
![Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate](/img/structure/B2599146.png)

![N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide](/img/structure/B2599148.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2599150.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)
![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE](/img/structure/B2599152.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599154.png)
![N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-nitrophenyl)ethanediamide](/img/structure/B2599155.png)
